molecular formula C15H14F3N5O B2965144 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1788676-62-9

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2965144
CAS RN: 1788676-62-9
M. Wt: 337.306
InChI Key: BNSVWUBCYHNLLZ-UHFFFAOYSA-N
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Description

The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea” belongs to the class of imidazopyrazoles and phenylureas. Imidazopyrazoles are a type of heterocyclic aromatic organic compound that have a wide range of applications in medicinal chemistry due to their diverse biological activities . Phenylureas are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .

Scientific Research Applications

Organic Synthesis

The imidazo[1,2-b]pyrazole moiety is a versatile scaffold in organic synthesis. It’s used to create a wide range of complex molecules due to its reactivity and ability to undergo various chemical transformations . This compound can serve as a precursor for synthesizing novel organic materials with potential applications in pharmaceuticals and materials science.

Drug Development

Imidazo[1,2-b]pyrazoles have been explored for their pharmacological properties. They are known to act as a framework for developing new drugs . The trifluoromethylphenyl group in the compound could potentially enhance its ability to interact with biological targets, making it valuable for medicinal chemistry research.

Tubulin Polymerization Inhibition

Compounds containing the imidazo[1,2-b]pyrazole core have been studied as potential tubulin polymerization inhibitors . This application is crucial in cancer research, as inhibiting tubulin polymerization can prevent cancer cell division and proliferation.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the biological activities of imidazopyrazoles, potential areas of interest could include medicinal chemistry and drug development .

Mechanism of Action

Mode of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to exhibit various biological activities . The compound’s interaction with its targets and the resulting changes would need to be determined through further study.

Biochemical Pathways

Given the structural similarity to imidazo[1,2-a]pyridines, it is possible that similar pathways may be affected

properties

IUPAC Name

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)11-1-3-12(4-2-11)21-14(24)19-7-8-22-9-10-23-13(22)5-6-20-23/h1-6,9-10H,7-8H2,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSVWUBCYHNLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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